molecular formula C17H25ClN2O2 B2489499 1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride CAS No. 1396868-50-0

1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride

Cat. No.: B2489499
CAS No.: 1396868-50-0
M. Wt: 324.85
InChI Key: OMJXPNDCIOOFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride is a chemical compound that features a cyclopropyl group, a piperazine ring, and a benzoyl group

Scientific Research Applications

1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antipsychotic or antidepressant.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

While the specific mechanism of action for (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride is not available, similar compounds have been found to inhibit serotonin and/or noradrenaline reuptake, which has led to their use as antidepressants .

Safety and Hazards

The safety and hazards associated with similar compounds are typically provided in their Material Safety Data Sheets (MSDS). For instance, Piperazin-1-yl (m-tolyl)methanone has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

The synthesis of 1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting appropriate amines with ethylene glycol or other suitable reagents.

    Introduction of the cyclopropyl group: This step involves the cyclopropanation of the intermediate compound.

    Attachment of the benzoyl group: This is usually done through acylation reactions using benzoyl chloride or similar reagents.

    Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzoyl group.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Comparison with Similar Compounds

1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride can be compared with other similar compounds, such as:

    1-cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride: This compound shares the piperazine and cyclopropyl groups but lacks the benzoyl group.

    2-(piperazin-1-yl)ethan-1-ol: This compound has a simpler structure with only the piperazine and ethan-1-ol groups.

    1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: This compound features a piperazine ring with dichlorophenyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(3-methylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c1-13-3-2-4-15(11-13)17(21)19-9-7-18(8-10-19)12-16(20)14-5-6-14;/h2-4,11,14,16,20H,5-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJXPNDCIOOFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.